molecular formula C8H5BrN2O B1502807 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde CAS No. 1159982-08-7

3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

Cat. No.: B1502807
CAS No.: 1159982-08-7
M. Wt: 225.04 g/mol
InChI Key: ZEMGCLLLXCWXPJ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde ( 1159982-08-7) is a high-purity, heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This brominated azaindole derivative, with a molecular formula of C8H5BrN2O and a molecular weight of 225.05 g/mol, is characterized by its reactive aldehyde and bromo functional groups, which allow for versatile synthetic elaboration . The compound's core structure is a fused bicyclic system, and it is supplied with a typical purity of not less than 98% . Its primary research application lies in its role as a key synthetic intermediate for the construction of more complex molecules. The bromine substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse carbon-based substituents. Concurrently, the formyl (aldehyde) group serves as a handle for nucleophilic addition or reductive amination, facilitating the generation of compound libraries for biological screening . This dual functionality makes it a particularly versatile scaffold for exploring structure-activity relationships in the development of kinase inhibitors and other small-molecule therapeutics targeting various disease pathways. As a pyrrolopyridine analog, it is a privileged scaffold in pharmaceutical research, often used to modulate the physicochemical and drug-like properties of lead compounds. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can be supplied with comprehensive analytical data, including NMR, HPLC, and LC-MS, to verify identity and purity for their specific applications .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGCLLLXCWXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672262
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-08-7
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole and pyridine ring system. The presence of the bromine atom and the aldehyde functional group contributes to its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : Compounds related to this structure have shown potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of this compound have been reported to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range, demonstrating significant potential in cancer therapy .
  • Kinase Inhibition : The compound has been associated with the inhibition of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation. This inhibition suggests potential applications in treating disorders mediated by SGK-1 activity .
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer cells (4T1), while also inhibiting their migration and invasion capabilities .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • FGFR Inhibition : By blocking FGFR signaling pathways, the compound can impede tumor growth and metastasis.
  • SGK-1 Pathway Modulation : By inhibiting SGK-1 kinase activity, it may alter cellular responses to stress and promote apoptosis in malignant cells.

Case Studies

Several studies have highlighted the efficacy of 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives:

  • A study on a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 7 nM to 712 nM for different FGFRs .
CompoundTargetIC50 (nM)
4hFGFR17
FGFR29
FGFR325
FGFR4712

Comparative Analysis

A comparative analysis with other compounds shows that while many pyrrolo derivatives exhibit biological activity, the presence of the bromine atom in this specific structure enhances its potency against targeted kinases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table highlights critical differences between 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and related pyrrolopyridine derivatives:

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound Applications/Reactivity Insights
This compound Br (C3), CHO (C4) C₈H₅BrN₂O Reference compound Cross-coupling reactions, drug intermediates
5-Bromo-1H-pyrrolo[3,2-b]pyridine Br (C5) C₆H₄BrN₂ Different ring fusion (3,2-b vs. 2,3-b), no aldehyde Less reactive; limited derivatization potential
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Br (C6), CHO (C3) C₈H₅BrN₂O Altered ring fusion (3,2-c) and substituent positions Similar reactivity but distinct steric effects
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), C₂H₅ (C2) C₉H₉BrN₂ Ethyl group at C2 reduces electrophilicity Lipophilic scaffolds for kinase inhibitors
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br (C4), COOCH₃ (C3) C₉H₇BrN₂O₂ Ester group enhances stability but limits reactivity Prodrug synthesis or polymer precursors

Structural Similarity Analysis

Computational similarity assessments (e.g., Tanimoto coefficients) rank compounds like 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (similarity score: 0.72) and 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (score: 0.90) as moderately to highly similar to the target compound. These scores reflect shared bromine and heterocyclic features but differ in substituent positions or oxidation states .

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

A common approach involves the regioselective Sonogashira coupling of 5-bromo-3-iodo-2-aminopyridine with trimethylsilylacetylene, followed by reductive cyclization to yield the pyrrolo[2,3-b]pyridine scaffold. Potassium tert-butoxide has been identified as an effective base for this cyclization, improving yield and reaction cleanliness compared to sodium hydride.

Bromination at the 3-Position

The 3-position bromination is achieved by electrophilic substitution using brominating agents such as bromine (Br2) in chloroform or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or tetrahydrofuran. Typical conditions involve:

  • Temperature: 0°C to room temperature
  • Reaction time: 10 minutes to 16 hours depending on the reagent and solvent
  • Use of bases such as triethylamine to facilitate the reaction

This step yields 3-bromo derivatives with good regioselectivity and yields around 68% in some cases.

Formylation at the 4-Position

Formylation of the pyrrolo[2,3-b]pyridine core to introduce the aldehyde group at the 4-position is commonly performed via the Duff reaction, which involves treatment with hexamethylenetetramine under acidic conditions. Alternatively, fuming nitric acid can be used to nitrate the scaffold, followed by reduction and subsequent formylation steps.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Sonogashira Coupling 5-bromo-3-iodo-2-aminopyridine, trimethylsilylacetylene, Pd catalyst Formation of alkynyl intermediate
2 Reductive Cyclization Potassium tert-butoxide, solvent Cyclization to pyrrolo[2,3-b]pyridine core
3 Bromination Br2 in chloroform or NBS in DCM/THF, triethylamine, 0-25°C Selective bromination at 3-position (3-bromo)
4 Formylation Duff reaction or fuming nitric acid Introduction of aldehyde at 4-position

Experimental Data and Yields

Compound Reaction Step Conditions Yield (%) Purity/Notes
5-bromo-3-iodo-2-aminopyridine Sonogashira Coupling Pd catalyst, base, solvent 70-85 High regioselectivity
Pyrrolo[2,3-b]pyridine core Cyclization Potassium tert-butoxide, solvent 75-90 Cleaner reaction with improved yield
3-Bromo derivative Bromination Br2 or NBS, 0-25°C, 1-16 hours ~68 Good regioselectivity
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde Formylation Duff reaction or fuming nitric acid 60-80 Isolated as solid, suitable for further use

Research Findings and Analysis

  • Selectivity and Efficiency: The use of NBS with triethylamine in dichloromethane offers milder conditions and good selectivity for bromination at the 3-position compared to elemental bromine, which requires careful temperature control.
  • Base Choice in Cyclization: Potassium tert-butoxide outperforms sodium hydride by providing cleaner reaction profiles and higher yields during the cyclization step to form the pyrrolo[2,3-b]pyridine core.
  • Formylation Challenges: The Duff reaction is preferred for introducing the aldehyde group at the 4-position due to its regioselectivity and ability to precipitate the product for easy isolation.
  • Scalability: The described methods are amenable to scale-up, with reaction times and conditions optimized for reproducibility and purity, essential for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Limitations
Pyrrolo[2,3-b]pyridine core formation Sonogashira coupling + reductive cyclization Pd catalyst, potassium tert-butoxide High yield, regioselective Requires inert atmosphere
Bromination Electrophilic substitution Br2/CHCl3 or NBS/DCM + triethylamine Good selectivity, mild conditions Longer reaction times with NBS
Formylation Duff reaction or fuming nitric acid Hexamethylenetetramine, acidic conditions Regioselective, product isolation Harsh acidic conditions

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, and how can purity be ensured?

The compound is typically synthesized via Vilsmeier-Haack formylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine using hexamethylenetetramine (hexamine) in a water-acetic acid mixture under reflux. For example, a 67% yield was achieved after refluxing overnight at 120°C, followed by filtration of the precipitate . Purity (>95%) is confirmed using HPLC and LC-MS, with silica gel chromatography as a standard purification method. NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .

Q. How can researchers characterize the aldehyde functionality in this compound?

The aldehyde proton appears as a singlet near δ 9.93 ppm in ¹H NMR (DMSO-d6), while the carbonyl carbon resonates at ~185 ppm in ¹³C NMR . IR spectroscopy can further confirm the C=O stretch (~1700 cm⁻¹). For ambiguous cases, derivatization (e.g., formation of hydrazones) or X-ray crystallography (using SHELX software for refinement) provides definitive proof .

Q. What precautions are necessary for handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in airtight containers prevents degradation. Quenching reactions with NH₄Cl or NaHSO₃ is advised to neutralize residual aldehydes .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 3 facilitates Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. For example, Pd(PPh₃)₄-catalyzed coupling with 3,4-dimethoxyphenylboronic acid in toluene/ethanol (105°C, 4 hours) yielded biaryl derivatives with 58% efficiency . The aldehyde group remains intact under these conditions, enabling sequential functionalization.

Q. What strategies resolve low yields in electrophilic substitution reactions?

Contradictory reports on regioselectivity (e.g., nitration vs. bromination) suggest solvent and temperature optimization. For instance, HNO₃ in H₂SO₄ at 0°C favors nitration at position 5, while higher temperatures may lead to side reactions. Monitoring via TLC and adjusting stoichiometry (1.2–1.5 eq. electrophile) improves reproducibility .

Q. How can computational modeling predict the compound’s binding affinity in kinase inhibitors?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient aldehyde’s interaction with ATP-binding pockets in kinases like JAK2. Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate binding modes, correlating with IC₅₀ data from enzymatic assays .

Q. What analytical challenges arise in differentiating polymorphs of this compound?

Polymorphs can form due to the aldehyde’s conformational flexibility. Powder XRD and DSC identify crystalline vs. amorphous forms. For example, a monoclinic P2₁/c space group was resolved via single-crystal XRD (SHELXL refinement), with hydrogen bonding between aldehyde O and pyrrole NH .

Methodological Troubleshooting

Q. Why might NMR spectra show unexpected peaks after Suzuki coupling?

Residual palladium or boronic acid byproducts (e.g., boroxines) can cause impurities. Purify via column chromatography (EtOAc/heptane gradient) or precipitate Pd using Chelex resin. For persistent issues, a post-reaction wash with EDTA solution removes metal traces .

Q. How to address instability of the aldehyde during long-term storage?

Aldehyde oxidation to carboxylic acid is mitigated by storing under inert gas (N₂/Ar) with desiccants (silica gel). Alternatively, convert to stable derivatives (e.g., acetals) and regenerate the aldehyde in situ using HCl/THF .

Structure-Activity Relationship (SAR) Considerations

Q. What modifications enhance the compound’s potency as a kinase inhibitor?

Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 improves JAK2 inhibition (IC₅₀ < 50 nM). Conversely, replacing the aldehyde with methyl groups reduces binding due to loss of H-bonding with Lys⁹⁰⁰. SAR studies highlight the aldehyde’s role in covalent inhibitor design .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on regioselective bromination?

Discrepancies may arise from solvent polarity (DMSO vs. DMF) or catalyst choice. For example, NBS in DMF brominates position 5, while Br₂ in AcOH targets position 3. Validate conditions with control reactions and DFT-based mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Reactant of Route 2
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3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

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